Bienvenue dans la boutique en ligne BenchChem!

1-(6-bromo-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid

Lipophilicity Drug-likeness Permeability

1-(6-Bromo-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid (CAS 1785761-82-1, MFCD27963246) is a synthetic small-molecule building block combining a 6-bromoindazole core with a 5-oxopyrrolidine-3-carboxylic acid moiety. With a molecular formula of C₁₂H₁₀BrN₃O₃ and a molecular weight of 324.13 g/mol, it is catalogued as ChemDiv building block BB58-1524 and is commercially available from multiple suppliers at purities of 95–97%.

Molecular Formula C12H10BrN3O3
Molecular Weight 324.13 g/mol
CAS No. 1785761-82-1
Cat. No. B1448397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-bromo-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid
CAS1785761-82-1
Molecular FormulaC12H10BrN3O3
Molecular Weight324.13 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)C2=NNC3=C2C=CC(=C3)Br)C(=O)O
InChIInChI=1S/C12H10BrN3O3/c13-7-1-2-8-9(4-7)14-15-11(8)16-5-6(12(18)19)3-10(16)17/h1-2,4,6H,3,5H2,(H,14,15)(H,18,19)
InChIKeyAITKSAIKAXTKSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Bromo-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid (CAS 1785761-82-1): A Halogenated Indazole–Pyrrolidinone Building Block for Targeted Library Synthesis


1-(6-Bromo-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid (CAS 1785761-82-1, MFCD27963246) is a synthetic small-molecule building block combining a 6-bromoindazole core with a 5-oxopyrrolidine-3-carboxylic acid moiety . With a molecular formula of C₁₂H₁₀BrN₃O₃ and a molecular weight of 324.13 g/mol, it is catalogued as ChemDiv building block BB58-1524 and is commercially available from multiple suppliers at purities of 95–97% . The compound belongs to a chemotype that has attracted interest in oncology and immunology research, specifically within the indazole class of indoleamine 2,3-dioxygenase 1 (IDO1) and kinase inhibitor programs .

Why the 6-Bromo Substituent on 1-(6-Bromo-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid Cannot Be Replaced by the Parent Indazole or 4-Fluoro Congener


Within the 1-(indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid chemotype, substitution at the indazole 6-position is not a passive structural variation; it directly alters lipophilicity, halogen-bonding potential, and target engagement. The non-halogenated parent compound 1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid (CAS 1401319-18-3) has a computed LogP of ~0.60, while the 6-bromo derivative (CAS 1785761-82-1) exhibits a LogP of 1.10—a 0.50 log-unit increase that mirrors the general 0.4–0.6 LogP increment reported for bromine introduction on indazole scaffolds . Published crystallographic and SAR data on 6-bromo-1H-indazole-4-amine derivatives demonstrate that the 6-bromo substituent participates in direct heme-iron coordination within the IDO1 active site and is essential for dual IDO1/TDO inhibitory potency, with the 6-bromo-1H-indazol-4-amine fragment alone exhibiting an IDO1 IC₅₀ of 640 nM . Substituting the 6-bromo with hydrogen, fluoro, or other halogens at alternative positions yields compounds with measurably different physicochemical and pharmacological profiles, making generic interchange scientifically inadvisable without re-validation of target engagement .

Quantitative Differentiation Evidence for 1-(6-Bromo-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid (1785761-82-1) Versus Closest Analogs


Computed Lipophilicity Advantage: LogP 1.10 for the 6-Bromo Derivative Versus LogP 0.60 for the Unsubstituted Parent Indazole Analog

The 6-bromo derivative (1785761-82-1) has a computed LogP of 1.10 based on its molecular structure, compared to a computed LogP of 0.60 for the non-halogenated parent compound 1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid (CAS 1401319-18-3) . This ~0.50 log-unit increase is consistent with the general +0.4 to +0.6 LogP increment attributed to bromine substitution at the indazole 6-position . Higher LogP correlates with enhanced passive membrane permeability, which may translate into improved cellular uptake in cell-based assays—a critical parameter when selecting a starting scaffold for intracellular target engagement studies.

Lipophilicity Drug-likeness Permeability Indazole scaffold

Distinct Molecular Recognition: 6-Bromoindazole Fragment Demonstrates Heme-Coordination Capacity with IDO1 IC₅₀ of 640 nM as a Minimal Pharmacophore

The 6-bromo-1H-indazol-4-amine fragment, which shares the identical 6-bromoindazole core with the target compound, has been co-crystallized with human IDO1 (PDB 7E0O) and exhibits an IC₅₀ of 640 nM in an enzymatic assay . The crystal structure reveals that the 6-bromo substituent contributes to binding-pocket occupancy within the heme-proximal hydrophobic region, while the indazole N1 and N2 nitrogens participate in direct heme-iron coordination . The non-brominated indazole analogs lack this additional hydrophobic contact, and published SAR within the 4,6-substituted-1H-indazole series confirms that the 6-position bromine is a key determinant of dual IDO1/TDO inhibitory activity . The target compound (1785761-82-1) incorporates this validated 6-bromoindazole pharmacophore but differentiates itself by bearing a 5-oxopyrrolidine-3-carboxylic acid at the indazole 3-position, offering a distinct vector for derivatization compared to the 4-amino series.

IDO1 inhibition Heme coordination Fragment-based drug design Indazole pharmacophore

Positional Selectivity: 6-Bromo Substitution on the Indazole Ring Enables Unique SAR Vector Inaccessible to 4-Fluoro or 5-Bromo Congeners

The target compound bears bromine specifically at the indazole 6-position, which is the validated substitution site for IDO1/TDO dual inhibition as established by Yang et al. (2019) . In their systematic SAR exploration of 38 4,6-substituted-1H-indazole derivatives, the 6-bromo substituent was conserved across the most potent compounds, with the lead compound 35 achieving IDO1 IC₅₀ = 0.74 μM (enzymatic), 1.37 μM (HeLa cellular), and TDO IC₅₀ = 2.93 μM (enzymatic) . In contrast, the commercially available 1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid (CAS 1401319-44-5) places the halogen at the 4-position, a substitution pattern not represented among the optimized IDO1/TDO dual inhibitors in this series . Procurement of the 6-bromo positional isomer is therefore critical for research programs that aim to build upon the established 4,6-substituted indazole SAR rather than explore alternative vectors.

Regioselectivity Structure-activity relationship Indazole substitution Medicinal chemistry

Synthetic Versatility: C6-Bromine as a Cross-Coupling Handle for Late-Stage Diversification

The aryl bromide at the indazole 6-position is a competent substrate for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling late-stage diversification of the building block into focused libraries . The non-halogenated parent compound (CAS 1401319-18-3) and the 4-fluoro analog (CAS 1401319-44-5) offer different synthetic handles: the parent requires electrophilic halogenation as an additional step before cross-coupling, while the 4-fluoro analog exhibits attenuated reactivity in many cross-coupling protocols due to the stronger C–F bond . The 6-bromo compound thus provides a pre-installed, synthetically versatile leaving group that can be exploited without additional functionalization steps. Furthermore, the carboxylic acid at the pyrrolidine 3-position offers an orthogonal derivatization point (amide coupling, esterification) independent of the indazole 6-position, enabling two-directional library synthesis from a single building block .

Cross-coupling C–C bond formation Library synthesis Late-stage functionalization

Optimal Use Cases for 1-(6-Bromo-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid (1785761-82-1) Based on Verified Differentiation Evidence


IDO1/TDO Dual Inhibitor Lead Generation: Starting Scaffold for Focused Library Synthesis

This compound is the strongest candidate as a starting scaffold for IDO1/TDO dual inhibitor programs. The 6-bromoindazole core has crystallographically validated heme-coordination capacity (PDB 7E0O) and the 6-bromo positional substitution matches the optimal SAR reported by Yang et al. (2019), where 6-bromo-substituted 4,6-disubstituted indazoles achieved dual IDO1/TDO IC₅₀ values of 0.74/2.93 μM . The pyrrolidine-3-carboxylic acid provides a vector for amide library synthesis to explore the solvent-exposed region, while the 6-bromo handle can be diversified via Suzuki or Buchwald coupling to probe the hydrophobic pocket B identified in the crystal structures . Teams should not substitute the 4-fluoro or unsubstituted analogs for this purpose, as those lack both the crystallographic validation and the positional SAR alignment of the 6-bromo compound.

Parallel Two-Directional Library Synthesis: Orthogonal Derivatization of C6-Br and C3-COOH Handles

The compound's bifunctional architecture—an aryl bromide at indazole C6 and a carboxylic acid at pyrrolidine C3—supports a two-directional library approach. The carboxylic acid can be converted to a diverse array of amides via HATU- or EDCI-mediated coupling with primary or secondary amines, while the C6-bromine can independently undergo palladium-catalyzed cross-coupling to introduce aryl, heteroaryl, or amino substituents . This orthogonal reactivity allows a single building block to generate an m × n matrix of analogs without protecting-group manipulation, substantially reducing the number of synthetic steps compared to starting from the non-halogenated parent, which would require sequential halogenation then coupling . The computed LogP of 1.10 also suggests that most library members will remain within drug-like lipophilicity space (LogP < 5) even after elaboration of both vectors.

Fragment-Based Drug Discovery Follow-Up: Growing from the 6-Bromoindazole Fragment Hit

The 6-bromo-1H-indazol-4-amine fragment (IDO1 IC₅₀ = 640 nM, PDB 7E0O) represents a validated fragment hit for IDO1 . The target compound can serve as a 'fragment-growth' intermediate: it retains the essential 6-bromoindazole recognition element while providing the 5-oxopyrrolidine-3-carboxylic acid extension vector at the indazole 3-position. This regioisomeric attachment (C3 vs. C4 of the fragment hit) allows exploration of a different trajectory from the indazole core, potentially accessing additional binding pockets not sampled by the C4-amino series. Procurement of this specific compound enables fragment-based medicinal chemistry teams to evaluate whether the C3-pyrrolidinone vector improves binding affinity, selectivity, or physicochemical properties relative to the C4-amine fragment series, without the need for de novo synthetic route development.

Kinase Inhibitor Scaffold Evaluation: Indazole-3-pyrrolidinone as a Hinge-Binding Motif

Indazole-3-substituted compounds are established kinase inhibitor pharmacophores, with patents such as WO2016041618A1 describing substituted indazoles as CDK8 inhibitors . The indazole N1 and N2 nitrogens can act as a hinge-binding motif that donates and accepts hydrogen bonds to the kinase hinge region, while the 5-oxopyrrolidine-3-carboxylic acid extends toward the solvent channel or ribose pocket. The 6-bromo substituent may engage the hydrophobic back pocket or gatekeeper region depending on the specific kinase target. For kinase profiling panels, this compound provides a pre-functionalized scaffold that can be rapidly elaborated to probe kinase selectivity. The availability of the compound from multiple suppliers at 95–97% purity further supports its use in initial kinase panel screening without the delays associated with custom synthesis .

Quote Request

Request a Quote for 1-(6-bromo-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.